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Compound of Interest

Compound Name: (Perfluoroheptanoyl)acetone

Cat. No.: B1362343 Get Quote

(Perfluoroheptanoyl)acetone, systematically known as 5,5,6,6,7,7,8,8,9,9,10,10,10-

tridecafluorodecane-2,4-dione, is a specialized chemical compound that merges the structural

motifs of a β-diketone with a heavily fluorinated alkyl chain. This unique combination imparts

properties that are of significant interest to researchers in materials science, coordination

chemistry, and drug development. The β-diketone functional group is a well-established

chelating agent for metal ions, while the perfluoroheptanoyl tail introduces pronounced

hydrophobicity, lipophilicity, and thermal stability.

For professionals in drug development and scientific research, a thorough understanding of a

compound's physical properties is not merely academic; it is the bedrock of practical

application. Properties such as solubility, melting point, and stability directly govern formulation

strategies, reaction conditions, purification methods, and ultimately, bioavailability and efficacy.

This guide provides a comprehensive overview of the known and predicted physical properties

of (Perfluoroheptanoyl)acetone, details the requisite experimental protocols for their

validation, and offers insights grounded in years of field experience to empower researchers in

their work with this and similar fluorinated compounds.

Part 1: Chemical Identity and Molecular Structure
Precise identification is the first step in any rigorous scientific investigation. The fundamental

identifiers for (Perfluoroheptanoyl)acetone are summarized below.
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Table 1: Core Chemical Identifiers for
(Perfluoroheptanoyl)acetone

Identifier Value Source

IUPAC Name
5,5,6,6,7,7,8,8,9,9,10,10,10-

tridecafluorodecane-2,4-dione
PubChem[1]

CAS Number 82822-26-2 PubChem[1]

Molecular Formula C₁₀H₅F₁₃O₂ PubChem[1]

Molecular Weight 404.12 g/mol PubChem[1]

Canonical SMILES

CC(=O)CC(=O)C(C(C(C(C(C(

F)(F)F)(F)F)(F)F)(F)F)(F)F)

(F)F

PubChem[1]

InChIKey
VMRLNPHYYNLINM-

UHFFFAOYSA-N
PubChem[1]

Molecular Structure Visualization
The structure reveals a classic 2,4-dione (acetylacetone) framework where one methyl group

has been replaced by a tridecafluoroheptyl group. This substitution is the primary driver of its

unique physicochemical characteristics.

Caption: Workflow for systematic solubility determination.

Step-by-Step Methodology:

Preparation: Accurately weigh approximately 10 mg of the test substance into a clear glass

vial.

Solvent Addition: Add 0.1 mL of the chosen solvent (e.g., purified water, acetone, methanol,

DMSO) to the vial. This creates an initial test concentration of 100 mg/mL.

Agitation: Vigorously shake or vortex the vial for 1 minute. Follow with 5 minutes in an

ultrasonic bath to break up agglomerates.
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Observation: Visually inspect the solution against a dark background. If the substance has

completely dissolved with no visible particulates, its solubility is >100 mg/mL in that solvent

at ambient temperature.

Incremental Addition: If not fully dissolved, add solvent in 0.1 mL increments, repeating Step

3 after each addition.

Endpoint: Continue until complete dissolution is achieved. Record the total volume of solvent

used.

Calculation: Calculate the solubility in mg/mL.

Trustworthiness Check: The clarity of the final solution is the primary validation. For critical

applications, this can be confirmed by analyzing a filtered aliquot via HPLC-UV to ensure no

undissolved material is present.

Critical Insight: Be aware that some per- and polyfluoroalkyl ether acids have shown

instability and degradation in aprotic solvents like acetone and DMSO over time. [2]It is

crucial to prepare solutions fresh and consider performing a time-course stability study if

solutions are to be stored.

Protocol 2: Spectroscopic and Spectrometric Identity
Confirmation
Causality: Before measuring physical properties, one must unequivocally confirm the chemical

identity and purity of the material. Spectroscopic techniques provide a molecular fingerprint.

Mass spectrometry confirms the molecular weight and fragmentation pattern, while NMR

elucidates the precise atomic connectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1362343#physical-properties-of-perfluoroheptanoyl-
acetone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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